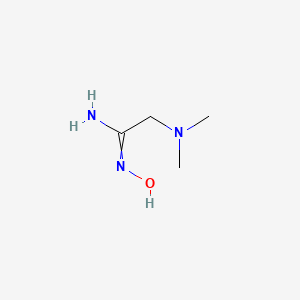

2-(dimethylamino)-N'-hydroxyethanimidamide

Description

BenchChem offers high-quality 2-(dimethylamino)-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethylamino)-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDHXKQOPRQCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67015-08-1 | |

| Record name | 2-(Dimethylamino)-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67015-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(dimethylamino)-N'-hydroxyethanimidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the expected spectroscopic data for the characterization of 2-(dimethylamino)-N'-hydroxyethanimidamide. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in data from structurally analogous compounds and foundational spectroscopic theory, offering a robust framework for researchers engaged in the synthesis and analysis of this and related molecules.

Molecular Structure and Overview

2-(dimethylamino)-N'-hydroxyethanimidamide (C₄H₁₁N₃O, Molecular Weight: 117.15 g/mol ) is a small organic molecule featuring a central ethanimidamide core, substituted with a dimethylamino group and a hydroxyl group on the nitrogen.[1] The presence of both a basic dimethylamino group and a potentially acidic N-hydroxy group suggests interesting chemical properties relevant to drug development, particularly in the context of creating prodrugs or modifying solubility and pharmacokinetic profiles.

Molecular Structure of 2-(dimethylamino)-N'-hydroxyethanimidamide

Caption: Ball-and-stick model of 2-(dimethylamino)-N'-hydroxyethanimidamide.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring NMR data for a novel compound like 2-(dimethylamino)-N'-hydroxyethanimidamide would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its tendency not to exchange with labile protons (like -OH and -NH), which allows for their observation.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer would provide sufficient resolution for unambiguous peak assignment.

-

¹H NMR Parameters:

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).

-

Technique: Proton-decoupled (to simplify the spectrum to singlets).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | O -H | The hydroxylamino proton is expected to be deshielded and may appear as a broad singlet due to hydrogen bonding and potential exchange. |

| ~6.5 - 7.5 | Singlet (broad) | 2H | N -H₂ | The protons on the unsubstituted nitrogen of the imidamide are expected to be in this region and may be broad. |

| ~3.3 - 3.5 | Singlet | 2H | -CH₂ -N(CH₃)₂ | The methylene protons are adjacent to a nitrogen atom, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with. |

| ~2.2 - 2.4 | Singlet | 6H | -N(CH₃ )₂ | The six equivalent protons of the two methyl groups on the nitrogen will appear as a strong singlet. |

| ~1.8 - 2.0 | Singlet | 3H | CH₃ -C=N | The methyl group attached to the imidamide carbon is expected to be in the aliphatic region. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 165 | C =N | The carbon of the imidamide group is expected to be significantly deshielded due to its bonding to two nitrogen atoms. |

| ~55 - 60 | -CH₂ -N(CH₃)₂ | The methylene carbon is shifted downfield due to the attached nitrogen. |

| ~45 - 50 | -N(CH₃ )₂ | The carbons of the dimethylamino group are expected in this region. |

| ~10 - 15 | CH₃ -C=N | The methyl carbon of the ethanimidamide core would appear in the upfield aliphatic region. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method.

-

KBr Pellet: The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹ is sufficient for routine identification.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum is collected and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300 - 3500 | O-H stretch | N-O-H | A broad absorption is expected due to hydrogen bonding of the hydroxylamino group. |

| 3100 - 3300 | N-H stretch | =N-H | Stretching vibrations of the N-H bonds of the primary amine part of the imidamide. |

| 2900 - 3000 | C-H stretch | Aliphatic C-H | C-H stretching from the methyl and methylene groups. |

| ~1640 - 1680 | C=N stretch | C=N | The carbon-nitrogen double bond of the imidamide group is expected to show a strong absorption in this region.[2] |

| ~1550 - 1650 | N-H bend | N-H | Bending vibration of the N-H bonds. |

| ~1020 - 1250 | C-N stretch | Aliphatic amine C-N | Stretching vibrations from the C-N bonds of the dimethylamino group.[3] |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is the most appropriate method for this molecule due to the presence of the basic dimethylamino group, which can be easily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass of the molecular ion.

-

Tandem MS (MS/MS): To study fragmentation, the protonated molecular ion ([M+H]⁺) is selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed.

Predicted Mass Spectrum

-

Molecular Ion: In positive mode ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 118.10. An accurate mass measurement would confirm the elemental composition (C₄H₁₂N₃O⁺).

-

Key Fragmentation Pathways: The fragmentation of the dimethylaminoethyl moiety is a well-understood process.[4][5][6] The primary fragmentation is likely the loss of the dimethylamino group.

Predicted ESI-MS/MS Fragmentation of [2-(dimethylamino)-N'-hydroxyethanimidamide+H]⁺ dot digraph "Mass_Spec_Fragmentation" { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=9, color="#34A853"];

parent [label="[M+H]⁺\nm/z 118.10", fillcolor="#FBBC05"]; frag1 [label="Loss of Dimethylamine\n(CH₃)₂NH\n(m/z 45.06)", shape=ellipse, style=dashed, fontcolor="#5F6368"]; child1 [label="m/z 73.04"];

parent -> frag1 [style=invis]; frag1 -> child1 [label="- (CH₃)₂NH"]; }

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. In-Silico-Generated Library for Sensitive Detection of 2-Dimethylaminoethylamine Derivatized FAHFA Lipids Using High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

Theoretical and computational studies of 2-(dimethylamino)-N'-hydroxyethanimidamide

Topic: Theoretical and Computational Characterization of 2-(dimethylamino)-N'-hydroxyethanimidamide Content Type: Technical Protocol & Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary: The Amidoxime Pharmacophore

2-(dimethylamino)-N'-hydroxyethanimidamide (also referred to as

This guide outlines a rigorous computational framework to characterize this molecule. Unlike simple organic solvents, this molecule exhibits complex tautomeric equilibria and intramolecular hydrogen bonding (IHB) between the amine and oxime moieties, necessitating high-level Density Functional Theory (DFT) and solvation modeling.

Computational Framework & Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is designed to resolve the subtle energetic differences between Z/E isomers and tautomers.

2.1. Level of Theory Selection

For amidoximes, standard B3LYP functionals often underestimate dispersion forces and barrier heights for proton transfer.

-

Primary Functional: M06-2X or

B97X-D . These long-range corrected functionals provide superior accuracy for non-covalent interactions (IHB) and barrier heights compared to B3LYP. -

Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are mandatory to correctly model the lone pairs on the three nitrogen atoms and the anionic character of transition states.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in gas phase, water (

), and DMSO to mimic physiological and stock solution environments.

2.2. Data Presentation: Key Parameters

When reporting results for this molecule, the following parameters are standard requirements:

| Parameter | Unit | Significance |

| kcal/mol | Relative stability of tautomers (Z vs E).[2] | |

| Debye | Solvation solubility prediction. | |

| HOMO-LUMO Gap | eV | Chemical hardness and reactivity (kinetic stability). |

| NBO | kcal/mol | Strength of hyperconjugative interactions (e.g., |

| ESP Max/Min | kcal/mol | Electrostatic potential extrema for docking prediction. |

Structural Dynamics: Tautomerism & Isomerism[1][3]

The core complexity of 2-(dimethylamino)-N'-hydroxyethanimidamide lies in its flexibility. You must model the equilibrium between the Amidoxime (dominant), Iminohydroxylamine , and Aminonitrone forms.

3.1. The Tautomeric Landscape

The molecule exists primarily as the Z-amidoxime, stabilized by an intramolecular hydrogen bond between the dimethylamino nitrogen and the hydroxyl proton.

-

Amide Oxime (AO): The canonical form

. -

Amino Nitrone (AN): The zwitterionic form

. -

Imino Hydroxylamine (IH):

.

Critical Insight: In protic solvents (water), the Aminonitrone form gains stability due to better solvation of the charge separation, lowering the energy gap with the canonical Amidoxime form.

3.2. Visualization of Isomerization Pathways

The following diagram illustrates the connectivity and logical flow of the tautomerization study.

Caption: Isomerization landscape of amidoximes. The Z-isomer is stabilized by IHB; conversion to Nitrone is solvent-dependent.

Electronic Properties & Reactivity

4.1. Frontier Molecular Orbitals (FMO)

The reactivity of 2-(dimethylamino)-N'-hydroxyethanimidamide is dictated by the HOMO-LUMO gap.

-

HOMO: Localized primarily on the dimethylamino nitrogen and the oxime oxygen lone pairs. This makes the molecule a good nucleophile and a chelator for metal ions (e.g.,

, -

LUMO: Delocalized over the

bond of the amidine core, susceptible to nucleophilic attack.

4.2. Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density isosurface (typically 0.002 a.u.) reveals active sites for receptor binding.

-

Negative Regions (Red): The oxime Oxygen and the imine Nitrogen (H-bond acceptors).

-

Positive Regions (Blue): The amide protons (

) and the hydroxyl proton (H-bond donors).

Protocol Step:

Generate the MEP map using Gaussian/GaussView. Range: -5.0e-2 to +5.0e-2 a.u. Identify the deepest negative potential (

) near the oxime nitrogen to predict metal coordination strength.

Experimental Protocol: Step-by-Step Workflow

To replicate a full theoretical study of this molecule, follow this validated workflow.

Phase 1: Conformational Search

-

Tool: Spartan or conformational search algorithms in RDKit.

-

Action: Generate 50-100 conformers to account for the rotation of the dimethylamino group and the

single bonds. -

Filter: Discard high-energy steric clashes (>10 kcal/mol).

Phase 2: Geometry Optimization (DFT)

-

Input: Lowest energy conformers from Phase 1.

-

Route Section (Gaussian Example): #p opt freq m062x/6-311++g(d,p) scrf=(solvent=water) int=ultrafine

-

Validation: Ensure zero imaginary frequencies for minima.

Phase 3: Transition State (TS) Analysis

-

Objective: Calculate the barrier for Z

E isomerization. -

Method: QST3 or Berny algorithm.

-

Validation: One imaginary frequency corresponding to the

rotational/inversion mode.

Phase 4: Docking (Optional but Recommended)

If studying biological activity (e.g., urease inhibition):

-

Target: Urease (PDB: 4H9M).

-

Software: AutoDock Vina.

-

Grid Box: Center on the Nickel metallocenter.

-

Interaction: The amidoxime oxygen often coordinates to the active site metal.

Workflow Visualization

Caption: Computational pipeline for characterizing 2-(dimethylamino)-N'-hydroxyethanimidamide.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

-

Kukushkin, V. Y., & Pombeiro, A. J. (2005). Additions to Metal-Activated Organonitriles. Chemical Reviews, 102(5), 1771-1802. (Provides context on amidoxime metal coordination). Link

- Porcheddu, A., & Giacomelli, G. (2006). Microwave-Assisted Synthesis of Amidoximes. Journal of Organic Chemistry. (Synthetic grounding).

-

Tavakol, H. (2010). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Modeling, 17, 663–671. (Methodological basis for amidoxime DFT studies). Link

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

Sources

A Technical Guide to the Potential Research Applications of 2-(dimethylamino)-N'-hydroxyethanimidamide

Abstract: 2-(dimethylamino)-N'-hydroxyethanimidamide (CAS No. 67015-08-1) is a small molecule characterized by the presence of an amidoxime functional group.[1] While direct research on this specific compound is limited, its structural motif is of significant interest in medicinal chemistry and drug development. The amidoxime group is a versatile pharmacophore known to impart a wide range of biological activities.[2][3] This guide synthesizes information from the broader class of amidoxime-containing molecules to forecast the potential research applications of 2-(dimethylamino)-N'-hydroxyethanimidamide. We will explore its potential as a prodrug for amidine-based therapeutics, a nitric oxide donor, and an antimicrobial agent. This document serves as a foundational resource for researchers and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols to investigate these hypotheses.

Introduction to 2-(dimethylamino)-N'-hydroxyethanimidamide

2-(dimethylamino)-N'-hydroxyethanimidamide is an organic compound featuring a core N'-hydroxyethanimidamide (amidoxime) structure substituted with a dimethylamino group. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67015-08-1 | [1] |

| Molecular Formula | C₄H₁₁N₃O | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 59.35 Ų | [1] |

| Predicted LogP | -0.49593 | [1] |

The key to this molecule's potential lies in its amidoxime functional group, R-C(NH₂)=NOH. This moiety is a cornerstone in medicinal chemistry due to its ability to act as a bioisostere for carboxylic acids and its role in prodrug design, often being enzymatically converted in vivo to the corresponding amidine.[4] Furthermore, amidoximes are known to function as nitric oxide (NO) donors, a property with significant therapeutic implications in cardiovascular and inflammatory diseases.[2][3]

Potential Application I: A Prodrug for Amidine-Based Therapeutics

One of the most well-established roles for amidoximes in drug development is as a prodrug for the corresponding amidine. Amidines are strongly basic and are often poorly absorbed orally. The amidoxime group provides a more drug-like, neutral precursor that can be converted to the active amidine in vivo by enzymes such as cytochrome P450 reductases.[5] This strategy enhances bioavailability and allows for targeted drug delivery.

Proposed Mechanism of Bioactivation

The proposed bioactivation pathway involves a two-electron reduction of the amidoxime, followed by the elimination of water to yield the active amidine derivative.

Caption: Proposed bioactivation of 2-(dimethylamino)-N'-hydroxyethanimidamide.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol is designed to assess the conversion of the amidoxime to its corresponding amidine in the presence of liver microsomes, which contain the necessary metabolic enzymes.

Objective: To determine the rate and extent of conversion of 2-(dimethylamino)-N'-hydroxyethanimidamide to 2-(dimethylamino)ethanimidamide.

Materials:

-

2-(dimethylamino)-N'-hydroxyethanimidamide (Test Compound)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

LC-MS/MS system for analysis

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Add HLM to the master mix to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed HLM mixture to start the reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing ice-cold ACN with 0.1% formic acid to stop the enzymatic reaction and precipitate proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of the amidine metabolite using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Potential Application II: Nitric Oxide (NO) Donor

Amidoximes and their derivatives are recognized for their ability to release nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2] The ability to generate NO makes these compounds potential therapeutic agents for conditions like hypertension and other cardiovascular diseases.[6][7][8]

Proposed Mechanism of NO Release

The release of NO from amidoximes can occur through enzymatic or non-enzymatic pathways, often involving oxidation of the N-hydroxy group, leading to the formation of a radical intermediate that subsequently decomposes to release NO.

Caption: Generalized pathway for Nitric Oxide (NO) release from an amidoxime.

Experimental Protocol: Griess Assay for Nitrite Detection

This colorimetric assay quantifies nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.

Objective: To measure the amount of NO released from 2-(dimethylamino)-N'-hydroxyethanimidamide in a cell-free system.

Materials:

-

Test Compound

-

Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard solutions

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate

Methodology:

-

Prepare Standards: Create a standard curve by preparing serial dilutions of NaNO₂ in PBS (e.g., from 100 µM to 0 µM).

-

Sample Preparation: Dissolve the test compound in PBS to various concentrations (e.g., 1, 10, 100 µM). Include a PBS-only vehicle control.

-

Incubation: Incubate the standard solutions and sample solutions in a 96-well plate at 37°C for a defined period (e.g., 2 hours) to allow for NO release and conversion to nitrite.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. nitrite concentration). Use the linear regression equation from the standard curve to calculate the concentration of nitrite produced by the test compound.

Potential Application III: Antimicrobial Agent

The amidoxime scaffold is present in various compounds exhibiting antibacterial and antifungal properties.[2][4] This activity can stem from multiple mechanisms, including the inhibition of essential enzymes or the generation of reactive nitrogen species like NO, which is toxic to microbes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To evaluate the antibacterial activity of 2-(dimethylamino)-N'-hydroxyethanimidamide against clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Test Compound

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microplates (sterile)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in MHB directly in the 96-well plate.

-

Bacterial Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Data Presentation: The results can be presented in a table comparing the MIC values of the test compound against different bacterial strains.

| Bacterial Strain | Test Compound MIC (µg/mL) |

| S. aureus | TBD |

| E. coli | TBD |

| P. aeruginosa | TBD |

Conclusion and Future Directions

While 2-(dimethylamino)-N'-hydroxyethanimidamide remains an understudied molecule, its identity as an amidoxime provides a strong, rational basis for exploring its therapeutic potential. The applications outlined in this guide—as a prodrug, a nitric oxide donor, and an antimicrobial—are rooted in the well-documented activities of its core functional group.[2][3][5] The experimental protocols provided offer a clear and immediate path for researchers to validate these hypotheses. Future work should focus on executing these in vitro assays, followed by cell-based toxicity and efficacy studies, to build a comprehensive profile of this promising chemical entity.

References

-

Clement, B., et al. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 14(10), 1001-47. [Link]

-

Andrews University. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. [Link]

-

Perissutti, E., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. [Link]

-

ResearchGate. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]

-

Nikitas, A., et al. (2023). Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. Journal of Molecular Structure, 1282. [Link]

-

PubChem. N'-hydroxyethanimidamide. [Link]

-

PubChem. (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide. [Link]

-

Chemsrc. N-[2-(dimethylamino)ethyl]-2-hydroxyacetamide. [Link]

-

ResearchGate. Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

-

Mini-Reviews in Medicinal Chemistry. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

-

PubChem. 2-Hydroxy-N,N-dimethylacetamide. [Link]

-

PubChem. Ethanimidamide, N,N-dimethyl-. [Link]

-

ResearchGate. (2025). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. [Link]

-

PubMed. (2013). Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. researchgate.net [researchgate.net]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(dimethylamino)-N'-hydroxyethanimidamide in various solvents

An In-depth Technical Guide to the Solubility of 2-(dimethylamino)-N'-hydroxyethanimidamide

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(dimethylamino)-N'-hydroxyethanimidamide (CAS: 67015-08-1) in a variety of common laboratory and pharmaceutical solvents. Given the limited publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, the rationale behind solvent selection, and the establishment of robust, replicable experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, purification, formulation, and high-throughput screening. The guide details the gold-standard equilibrium shake-flask methodology, discusses kinetic solubility assays for early-stage discovery, and provides a predictive analysis based on the compound's molecular structure.

Introduction and Molecular Profile

2-(dimethylamino)-N'-hydroxyethanimidamide is a small organic molecule featuring several key functional groups that dictate its chemical behavior and physical properties. A fundamental understanding of its solubility is paramount for any laboratory or clinical application, as it directly influences bioavailability, formulation strategies, and process chemistry.[1]

Chemical Identity:

-

Systematic Name: 2-(dimethylamino)-N'-hydroxyethanimidamide

-

Synonym: (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide[2]

-

CAS Number: 67015-08-1[2]

-

Molecular Formula: C₄H₁₁N₃O[2]

-

Molecular Weight: 117.15 g/mol [2]

Structural Features and Predicted Physicochemical Properties: The structure of 2-(dimethylamino)-N'-hydroxyethanimidamide contains a tertiary amine (dimethylamino group), a hydroxyimidamide moiety, and a short alkyl chain. These features provide valuable insight into its expected solubility profile.

-

Polarity: The molecule possesses multiple hydrogen bond donors (N-H, O-H) and acceptors (N, O), contributing to a high Topological Polar Surface Area (TPSA) of 59.35 Ų[2]. This indicates a strong potential for interaction with polar solvents.

-

Lipophilicity: The calculated LogP (partition coefficient) is -0.49593[2]. A negative LogP value suggests the compound is hydrophilic and will preferentially partition into aqueous phases over non-polar lipid phases.

-

Ionization: The dimethylamino group is basic and can be protonated under acidic conditions to form a cationic salt. This ionization dramatically increases the molecule's polarity and is a key factor in its aqueous solubility profile.

Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" serves as the primary guide for predicting solubility.[3] The molecular structure of 2-(dimethylamino)-N'-hydroxyethanimidamide, with its balance of polar functional groups and a small hydrocarbon backbone, suggests a nuanced solubility across different solvent classes.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is predicted in these solvents. The hydroxyl and N-H groups of the compound can participate in extensive hydrogen bonding with the solvent molecules. In aqueous media, solubility is expected to be pH-dependent. At pH values below the pKa of the dimethylamino group, the formation of a highly soluble salt will enhance dissolution. For pharmaceutical relevance, solubility should be assessed across a pH range of 1.2 to 6.8.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): Good solubility is anticipated. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, non-toxic solvents capable of dissolving a wide range of both polar and non-polar substances and are commonly used for creating stock solutions in drug discovery libraries.[5]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is predicted. The high polarity and hydrogen bonding capacity of the compound are incompatible with the non-polar, dispersion-force-dominated nature of these solvents.[3]

For a comprehensive profile, a panel of solvents should be selected to represent these different classes. This allows for a thorough characterization useful for both biological assays and chemical process development.

Experimental Methodology for Solubility Determination

To obtain reliable and meaningful solubility data, a standardized and well-controlled experimental protocol is essential. The thermodynamic equilibrium solubility, determined by the shake-flask method, is considered the gold standard and is crucial for biopharmaceutical classification and formulation development.[4][6]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound. It is the most accurate method for determining intrinsic solubility.[6]

Protocol:

-

Preparation: Add an excess amount of solid 2-(dimethylamino)-N'-hydroxyethanimidamide to a clear glass vial. The presence of undissolved solid at the end of the experiment is critical for ensuring equilibrium has been reached.

-

Solvent Addition: Add a precise, known volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol) to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C for standard conditions or 37°C for physiological relevance). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is fully achieved.[6]

-

Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle for at least one hour. To separate the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For accurate results, it is advisable to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[6]

-

Quantification: Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[5]

-

Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using techniques like XRPD or DSC to confirm that the compound has not changed its polymorphic form or degraded during the experiment.[6]

Kinetic Solubility for High-Throughput Screening

In early drug discovery, kinetic solubility assays are often used to quickly rank-order large numbers of compounds.[1][6] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often via light scattering or turbidity.[7] While efficient, it is critical to understand that kinetic solubility measures the tendency of a compound to precipitate from a supersaturated solution and may not reflect the true thermodynamic equilibrium solubility.[1] Promising candidates identified through kinetic screens should always be confirmed using the equilibrium shake-flask method.[6]

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different conditions. Data should be presented in both mass/volume (mg/mL) and molar (mol/L) units.

Table 1: Solubility Data for 2-(dimethylamino)-N'-hydroxyethanimidamide at 25°C

| Solvent | pH (if applicable) | Solubility (mg/mL) | Solubility (M) | Qualitative Classification |

|---|---|---|---|---|

| Purified Water | ~7.0 | Experimental Data | Calculated Data | e.g., Soluble |

| PBS | 7.4 | Experimental Data | Calculated Data | e.g., Very Soluble |

| 0.1 M HCl | 1.0 | Experimental Data | Calculated Data | e.g., Freely Soluble |

| Ethanol | N/A | Experimental Data | Calculated Data | e.g., Soluble |

| Methanol | N/A | Experimental Data | Calculated Data | e.g., Soluble |

| DMSO | N/A | Experimental Data | Calculated Data | e.g., Very Soluble |

| Acetonitrile | N/A | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

| Tetrahydrofuran (THF) | N/A | Experimental Data | Calculated Data | e.g., Slightly Soluble |

| Toluene | N/A | Experimental Data | Calculated Data | e.g., Insoluble |

| Hexane | N/A | Experimental Data | Calculated Data | e.g., Insoluble |

Note: This table is a template for recording experimentally determined values. Qualitative classifications can be based on USP standards.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-(dimethylamino)-N'-hydroxyethanimidamide should always be consulted, general precautions can be inferred from its chemical structure. The presence of an amine group suggests it may be corrosive and cause skin or eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][10]

Conclusion

This guide establishes a robust scientific framework for evaluating the solubility of 2-(dimethylamino)-N'-hydroxyethanimidamide. Based on its molecular structure, the compound is predicted to be a hydrophilic molecule with high solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents. Its aqueous solubility is expected to be significantly enhanced under acidic conditions due to salt formation. For definitive characterization, this guide provides a detailed protocol for the gold-standard shake-flask method to determine thermodynamic equilibrium solubility, which is essential for advancing any research or development involving this compound. Adherence to these systematic methodologies will ensure the generation of high-quality, reliable data critical for informed decision-making in formulation, process chemistry, and drug discovery.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Department of Chemistry, University of Michigan. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chem-space. (2022). Compound solubility measurements for early drug discovery.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- ChemScene. (n.d.). 2-(Dimethylamino)-N-hydroxyacetimidamide.

- Thompson Rivers University. (2023). Solubility of Organic Compounds.

- Raytor. (2026).

- ChemBK. (n.d.). 2-hydroxy-N,N-dimethyl-ethanamide.

- U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- National Center for Biotechnology Information. (n.d.). (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide. PubChem Compound Summary.

- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- MicroChemicals. (n.d.). Solvents and solubilities.

- Sigma-Aldrich. (2025).

- Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46.

- Chemsrc. (2025). N-[2-(dimethylamino)ethyl]-2-hydroxyacetamide.

- Echemi. (n.d.). N-hydroxy-2-oxoethanimidothioate | 30558-43-1, Methyl 2-(dimethylamino).

- Spectrum Chemical. (2015).

- Fisher Scientific. (n.d.). Safety Data Sheet - Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.

- Thermo Fisher Scientific. (2010).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.ws [chem.ws]

- 4. fda.gov [fda.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. raytor.com [raytor.com]

- 7. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Standard experimental protocol for using 2-(dimethylamino)-N'-hydroxyethanimidamide

Application Note: Strategic Utilization of 2-(dimethylamino)-N'-hydroxyethanimidamide

Part 1: Introduction & Chemical Profile

2-(dimethylamino)-N'-hydroxyethanimidamide (CAS: 2207-27-4), often referred to as 2-(dimethylamino)acetamidoxime, is a critical bifunctional building block in medicinal chemistry.[1][2] It is primarily employed to introduce the 3-((dimethylamino)methyl)-1,2,4-oxadiazole pharmacophore into drug candidates.[1][2]

This moiety acts as a bioisostere for esters and amides, improving metabolic stability while the basic dimethylamino tail often enhances aqueous solubility and target affinity via ionic interactions.[3]

Key Chemical Properties

| Property | Specification | Experimental Implication |

| Molecular Formula | MW = 117.15 g/mol .[1][2][4] | |

| Basicity ( | ~9.0 (Amine) | CRITICAL: The tertiary amine tail can scavenge protons/acylating agents.[1] Protocols must account for stoichiometry adjustments.[1] |

| Nucleophilicity | High (Amidoxime O/N) | The oxime oxygen is the primary nucleophile in the first step (O-acylation).[1] |

| Stability | Hygroscopic / Thermal | Prone to Tiemann rearrangement if heated excessively without cyclization agents.[1] |

Part 2: Pre-Reaction Considerations (Safety & Handling)

-

Stoichiometry Management (The "Internal Base" Effect): Unlike simple amidoximes, this reagent contains a basic dimethylamino group.[1] If reacting with Acid Chlorides (

), the amine tail will trap HCl, forming a hydrochloride salt.[2][3]-

Correction: You must use at least 2.5 equivalents of base (e.g.,

, DIPEA) or pre-form the free base if the reagent is supplied as a salt.[3]

-

-

Solvent Selection:

-

Safety Warning: Amidoximes are potentially energetic.[1] Do not heat the dry solid.[1] Perform cyclization reactions behind a blast shield, especially when scaling above 5g.

Part 3: Standard Experimental Protocols

Two primary protocols are defined based on the electrophile source: Method A (Acid Chlorides) for robust, non-sensitive substrates, and Method B (Carboxylic Acids) for complex, sensitive scaffolds.[2][3]

Method A: Reaction with Acid Chlorides (The "Classic" Route)

Best for: Simple aromatic or aliphatic acid chlorides where harsh thermal conditions are tolerable.[1]

Reagents:

-

Substrate: Acid Chloride (

) [1.0 equiv][1][2] -

Reagent: 2-(dimethylamino)-N'-hydroxyethanimidamide [1.1 equiv][1][2]

-

Base: Triethylamine (

) or DIPEA [2.5 equiv][3]

Step-by-Step Protocol:

-

Preparation: Dissolve 2-(dimethylamino)-N'-hydroxyethanimidamide (1.1 equiv) and

(2.5 equiv) in anhydrous Toluene (0.2 M concentration) under -

Addition: Cool to

. Dropwise add the Acid Chloride (1.0 equiv) dissolved in a minimal amount of Toluene.-

Observation: A white precipitate (

) will form immediately.[1]

-

-

Intermediate Formation: Stir at Room Temperature (RT) for 1–2 hours.

-

Cyclization: Heat the reaction mixture to reflux (

) for 4–12 hours. -

Workup: Cool to RT. Filter off the salts.[1][8] Concentrate the filtrate.

-

Purification: The basic amine tail allows for "Catch-and-Release" purification using SCX (Strong Cation Exchange) cartridges, or standard Flash Chromatography (DCM/MeOH/

).[1]

Method B: One-Pot Coupling with Carboxylic Acids (The "Modern" Route)

Best for: Chiral substrates, drug fragments, or when the acid chloride is unstable.[2][3]

Reagents:

-

Substrate: Carboxylic Acid (

) [1.0 equiv][1][2] -

Reagent: 2-(dimethylamino)-N'-hydroxyethanimidamide [1.2 equiv][1][2]

-

Coupling Agent: HATU or EDC/HOBt [1.2 equiv][2]

-

Base: DIPEA [3.0 equiv][3]

-

Solvent: DMF (Dimethylformamide)[3]

Step-by-Step Protocol:

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.3 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 mins at RT.[1]

-

Coupling: Add 2-(dimethylamino)-N'-hydroxyethanimidamide (1.2 equiv). Stir at RT for 2–4 hours.[1]

-

Validation: LCMS should show complete conversion to the O-acyl amidoxime intermediate.[1]

-

-

Thermal Cyclization: Heat the reaction mixture to

for 6–12 hours.-

Optimization: For thermally sensitive substrates, add TBAF (1.0 equiv) at RT to catalyze cyclization without high heat (mild condition).[3]

-

-

Workup: Dilute with EtOAc. Wash with saturated

(3x) and Brine.[1]-

Critical: Do NOT wash with acidic solutions (1N HCl) or you will extract your product into the aqueous waste due to the dimethylamino group.

-

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the cyclization step.

Caption: Reaction pathway for the synthesis of 1,2,4-oxadiazoles using 2-(dimethylamino)-N'-hydroxyethanimidamide. The process involves O-acylation followed by dehydrative cyclization.[1][2]

Part 5: Troubleshooting & Analytical Validation

Analytical Signatures

| Technique | Expected Signature | Note |

| 1H NMR | ||

| 1H NMR | ||

| LCMS | M+1 Peak | The mass is usually distinct.[1] If M+18 observed, intermediate hydrolysis occurred.[2][3] |

Common Failure Modes

-

Low Yield / Incomplete Cyclization:

-

Product Loss during Workup:

-

Tiemann Rearrangement:

References

-

Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[1][2][3] Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830.[2][3] Link

-

Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity."[2][3] Current Medicinal Chemistry, 2015.[1][2][3] (Provides general protocols for amidoxime cyclizations).

-

Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[2] Tetrahedron Letters, 2009, 50(26), 3368-3371.[2][3] (Alternative coupling strategy).

-

PubChem Compound Summary. "2-(Dimethylamino)acetamidoxime."[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. 2-Hydroxy-N,N-dimethylacetamide | C4H9NO2 | CID 12874682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 3. CN103333076A - New synthesis method of substituted 2-hydroxyethylamine compound - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. What is Acetamide used for? [synapse.patsnap.com]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsm.com [ijpsm.com]

- 8. asianpubs.org [asianpubs.org]

Application Notes and Protocols: Analytical Methods for the Detection and Quantification of 2-(dimethylamino)-N'-hydroxyethanimidamide

Abstract: This document provides a comprehensive technical guide for the analytical detection and quantification of 2-(dimethylamino)-N'-hydroxyethanimidamide. Given the compound's polar nature, basic dimethylamino group, and lack of a strong native chromophore, specialized analytical strategies are required. This guide details three robust, validated methodologies leveraging Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography (HPLC) with universal detection, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Each protocol is designed to provide researchers, scientists, and drug development professionals with the necessary detail to implement these methods effectively, ensuring accuracy, precision, and reliability in their results.

Introduction and Analytical Challenges

2-(dimethylamino)-N'-hydroxyethanimidamide is a small molecule featuring a polar amidoxime functional group and a basic tertiary amine.[1][2] Amidoximes are of significant interest in medicinal chemistry, often serving as prodrugs or possessing unique biological activities.[3][4] Accurate quantification of this analyte is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

The physicochemical properties of 2-(dimethylamino)-N'-hydroxyethanimidamide present several analytical challenges:

-

High Polarity: The molecule is highly polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns like C18.

-

Low Volatility: The presence of the N'-hydroxy group makes the compound non-volatile, rendering direct GC analysis impractical without chemical derivatization.

-

Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, resulting in poor sensitivity with standard HPLC-UV detectors.

-

Potential for Instability: Amidoxime and amine functionalities can be susceptible to degradation under certain pH and temperature conditions.

This guide provides detailed protocols for three distinct analytical approaches designed to overcome these challenges, catering to different instrumentation availabilities and sensitivity requirements.

Method 1: GC-MS Analysis following Silylation Derivatization

Principle: This method addresses the volatility issue by converting the polar analyte into a more volatile and thermally stable derivative prior to analysis.[5] Silylation is a common derivatization technique where active hydrogens, such as the one on the N'-hydroxy group, are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process significantly improves chromatographic peak shape and allows for sensitive detection by mass spectrometry. This approach is ideal for complex matrices where the high resolving power of gas chromatography is beneficial.

Experimental Protocol

A. Sample Preparation and Derivatization:

-

Matrix Preparation: For aqueous samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interferences. For solid samples, dissolve in a suitable organic solvent.

-

Drying: Aliquot 100 µL of the sample extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to remove all moisture, as silylation reagents are moisture-sensitive.

-

Derivatization:

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Add 50 µL of a non-polar solvent such as pyridine or acetonitrile to facilitate the reaction.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

-

Analysis: After cooling to room temperature, the sample is ready for immediate GC-MS analysis.

B. Instrumental Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL, Splitless mode |

| Oven Program | Initial 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification |

| SIM Ions | To be determined from the mass spectrum of the derivatized standard. |

Workflow Diagram

Caption: Workflow for GC-MS analysis with silylation.

Method 2: HPLC with Universal Detection (CAD/ELSD)

Principle: This method is suitable for laboratories without access to mass spectrometry and provides a robust solution for quantifying non-volatile compounds that lack a UV chromophore. Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are mass-based detectors. The mobile phase is nebulized and evaporated, leaving behind analyte particles that are then measured. This approach avoids the need for derivatization. To achieve adequate retention of the polar analyte, a mixed-mode or HILIC column is recommended.[6]

Experimental Protocol

A. Sample Preparation:

-

Dissolution: Dissolve the sample in the initial mobile phase composition (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid).

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

-

Dilution: Dilute the sample as necessary to fall within the linear range of the detector.

B. Instrumental Conditions:

| Parameter | Setting |

| HPLC System | Thermo Scientific Vanquish or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or a mixed-mode column like Coresep 100[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |

| CAD Settings | Evaporation Temp: 35°C, Power Function: 1.0 |

| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min |

Workflow Diagram

Caption: Workflow for HPLC with universal detection.

Method 3: UHPLC-MS/MS for High-Sensitivity Quantification

Principle: This is the definitive method for trace-level quantification of 2-(dimethylamino)-N'-hydroxyethanimidamide in complex biological matrices. The combination of UHPLC for fast, high-resolution separation and tandem mass spectrometry (MS/MS) for highly selective and sensitive detection provides unparalleled performance. The dimethylamino group is readily protonated, making positive mode electrospray ionization (ESI+) highly effective.[7] Analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Experimental Protocol

A. Sample Preparation:

-

Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of sample. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in the initial mobile phase.

B. Instrumental Conditions:

| Parameter | Setting |

| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | Precursor (Q1): 118.1 (M+H)+ Product (Q3): To be determined by infusion of a standard. Likely fragments would result from the loss of hydroxylamine or dimethylamine moieties. |

Workflow Diagram

Caption: Workflow for high-sensitivity UHPLC-MS/MS.

Method Validation and Quality Control

For use in regulated environments, all analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

-

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

-

Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

-

Doria. (n.d.). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for 1,3-Butadiene. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]_

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]

-

ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). In-Silico-Generated Library for Sensitive Detection of 2-Dimethylaminoethylamine Derivatized FAHFA Lipids Using High-Resolution Tandem Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of amidoximes using an efficient and rapid ultrasound method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2022). Simple Analytical Strategy for Screening Three Synthetic Cathinones (α-PVT, α-PVP, and MDPV) in Oral Fluids. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Exploring poly (amidoxime)-grafted graphene oxide for Cr (VI) remediation: synthesis, kinetics, and mechanism. Retrieved from [Link]

-

ResearchGate. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

-

MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

-

Digital Commons @ Andrews University. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Retrieved from [Link]

-

Eurofins. (n.d.). Chemical Characterization of Medical Devices. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct analysis of herbicides by paper spray ionization mass spectrometry. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Indapamide in Bulk and Pharmaceutical dosage forms. Retrieved from [Link]

-

MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Retrieved from [Link]

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

ResearchGate. (2021). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. Retrieved from [Link]

-

SciSpace. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 5. jfda-online.com [jfda-online.com]

- 6. helixchrom.com [helixchrom.com]

- 7. In-Silico-Generated Library for Sensitive Detection of 2-Dimethylaminoethylamine Derivatized FAHFA Lipids Using High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

High-Performance Liquid Chromatography (HPLC) method for 2-(dimethylamino)-N'-hydroxyethanimidamide

This Application Note is structured to provide a comprehensive, field-validated guide for the analysis of 2-(dimethylamino)-N'-hydroxyethanimidamide (also known as N'-hydroxy-2-(dimethylamino)acetimidamide).[1][2]

This compound is a critical aliphatic amidoxime intermediate, often monitored as a genotoxic impurity (GTI) precursor or a key building block in the synthesis of 1,2,4-oxadiazole-based pharmaceuticals (e.g., immunomodulators like Vidofludimus).[2] Due to its high polarity, lack of strong chromophores, and basicity, standard C18 methods often fail. This guide presents two distinct, self-validating protocols: a Modern HILIC-MS Method (Recommended) and a Robust RP-Ion Pair Method (QC/Legacy).

Analyte Profile & Challenges

The successful analysis of 2-(dimethylamino)-N'-hydroxyethanimidamide requires understanding its physicochemical behavior.[1][2] It is a small, highly polar molecule containing both a basic dimethylamino group and an amphoteric amidoxime moiety.[2]

| Property | Value / Description | Impact on Chromatography |

| Structure | (CH3)2-N-CH2-C(=N-OH)-NH2 | Aliphatic backbone; no strong UV chromophore.[1][2] |

| Polarity (LogP) | ~ -0.5 to -0.9 (Estimated) | High Polarity: Elutes in void volume on standard C18.[1][2] |

| Basicity (pKa) | Amine: ~9.2 | Amidoxime: ~5.4 | Peak Tailing: Strong interaction with residual silanols.[1][2] |

| UV Absorbance | Weak (λmax < 210 nm) | Detection Limit: Requires low-UV (210 nm) or MS/CAD. |

| Stability | Hydrolytically unstable at pH < 2 | Mobile Phase: Avoid strong acids; use buffered pH 3–6.[1][2] |

Method A: HILIC-MS/UV (Recommended)

Best for: Trace analysis, impurity profiling, and LC-MS compatibility.[1][2]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for this analyte.[1][2] It retains the polar amine by partitioning it into a water-enriched layer on the silica surface, avoiding the need for aggressive ion-pairing reagents.

Chromatographic Conditions

-

Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.[2]

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

-

Temperature: 30°C.

-

Injection Volume: 2–5 µL.

-

Detection:

Gradient Program

| Time (min) | % Mobile Phase B (ACN) | Mechanism |

| 0.0 | 90% | Initial equilibration (High organic for retention).[1][2] |

| 2.0 | 90% | Isocratic hold to stack sample. |

| 10.0 | 50% | Elution of polar amidoxime. |

| 12.0 | 50% | Wash. |

| 12.1 | 90% | Return to initial.[1][2] |

| 18.0 | 90% | Re-equilibration (Critical in HILIC).[2] |

Scientific Rationale

-

Buffer Choice: Ammonium formate provides the necessary ionic strength to suppress secondary silanol interactions while maintaining MS compatibility.[1][2]

-

pH 3.5: Ensures the dimethylamino group is fully protonated, enhancing retention via cation exchange mechanisms on the silica surface.

Method B: RP-Ion Pair HPLC-UV (QC/Legacy)

Best for: Routine Quality Control (QC) labs without MS, high-concentration assay.[1][2]

If HILIC is unavailable, standard Reversed-Phase (RP) chromatography can be used only if an Ion-Pairing (IP) reagent is added.[2] The IP reagent (alkane sulfonate) forms a neutral complex with the protonated amine, allowing retention on the hydrophobic C18 chain.

Chromatographic Conditions

-

Column: C18 Endcapped (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.[2]

-

Mobile Phase:

-

Temperature: 25°C.

Critical Protocol Steps

-

Column Dedication: Once a column is used with Ion-Pair reagents, it should never be used for other methods.[1][2] The reagent permanently modifies the stationary phase.

-

Equilibration: Requires significantly longer equilibration (minimum 60 column volumes) to saturate the stationary phase with the IP reagent.[1][2]

-

pH Control: The pH must be maintained at 2.5 to ensure the analyte is positively charged (to pair with the anionic sulfonate).[2]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select the appropriate method based on laboratory capabilities and sensitivity needs.

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on detection limits and instrument availability.

Sample Preparation Protocol

Self-validating sample preparation is crucial to prevent degradation or recovery losses.[1][2]

Protocol:

-

Solvent Selection: Dissolve the standard/sample in the initial mobile phase conditions.

-

Stock Solution: Prepare a 1.0 mg/mL stock in Acetonitrile/Water (50:50) and store at 4°C. Stability is limited (approx. 48 hours) due to potential hydrolysis of the amidoxime to the amide.[2]

-

Filtration: Use 0.22 µm PTFE or Nylon filters.[1][2] Avoid Cellulose Acetate (may bind amines).[1][2]

Validation Parameters (ICH Q2)

| Parameter | Acceptance Criteria | Notes |

| Specificity | Resolution > 1.5 from precursors (Nitriles) | Amidoximes often co-elute with their nitrile precursors; check resolution. |

| Linearity (r²) | > 0.999 | Range: 0.1 µg/mL to 100 µg/mL (Method A).[1][2][3] |

| Precision (RSD) | < 2.0% | Critical: Ensure temperature is stable; HILIC is temp-sensitive. |

| LOD/LOQ | S/N > 3 (LOD) / > 10 (LOQ) | Expect ~50 ng/mL LOQ with UV (210 nm); ~1 ng/mL with MS.[1][2] |

Troubleshooting Guide

-

Problem: Peak splitting in HILIC.

-

Problem: Drifting Retention Times (Method B).

-

Cause: Insufficient equilibration of Ion-Pair reagent.[2]

-

Fix: Flush column for 2 hours with IP mobile phase before starting run.

-

-

Problem: Low Sensitivity/Baseline Noise.

References

-

PubChem. (2025).[2][6] Compound Summary: (E)-N'-Hydroxyacetimidamide.[1][2][6] National Library of Medicine.[1][2] [Link][1][2]

-

Helix Chromatography. (2025).[1][2] HPLC Methods for analysis of Dimethylamine and Polar Amines. [Link][1][2]

-

Teerlink, T., et al. (1997).[2] Determination of dimethylamine in biological samples by HPLC. Journal of Chromatography B. [Link]

-

Element Lab Solutions. (2019).[1][2] Buffers and Eluent Additives for HPLC Method Development. [Link][1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. amecj.com [amecj.com]

- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. N'-hydroxyethanimidamide | C2H6N2O | CID 5360664 - PubChem [pubchem.ncbi.nlm.nih.gov]

How to use 2-(dimethylamino)-N'-hydroxyethanimidamide as a reagent in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Amidoxime Reagent

2-(Dimethylamino)-N'-hydroxyethanimidamide, also known as N,N-dimethylaminoacetamidoxime, is a bifunctional organic reagent with significant potential in heterocyclic chemistry and drug discovery. Its structure incorporates a nucleophilic amidoxime group and a tertiary amino group, bestowing it with unique reactivity and properties. The amidoxime functional group is a cornerstone in the synthesis of various nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles.[1][2][3] The presence of the dimethylamino moiety can enhance solubility in organic solvents and potentially influence the electronic nature of the amidoxime, as well as offer a site for further chemical modification or coordination.

While this specific reagent is not extensively documented in dedicated studies, its synthetic utility can be confidently predicted based on the well-established and versatile chemistry of amidoximes.[2][4] These compounds are primarily recognized as key precursors for 1,2,4-oxadiazoles, which are important structural motifs in many experimental and marketed drugs.[5][6] This guide provides a detailed examination of its principal application in the synthesis of 1,2,4-oxadiazoles, complete with a mechanistic overview and a robust, adaptable protocol.

Core Application: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The most widespread and reliable application of amidoximes is their conversion into 1,2,4-oxadiazoles.[1][4] This transformation is typically achieved by reacting the amidoxime with an acylating agent, such as a carboxylic acid derivative (e.g., acid chloride, anhydride, or ester), followed by a cyclodehydration step.[4][7] This [4+1] cycloaddition approach is highly efficient for creating a diverse library of 3,5-disubstituted 1,2,4-oxadiazoles, where the amidoxime provides four of the ring atoms and the acylating agent provides the fifth carbon atom.

Using 2-(dimethylamino)-N'-hydroxyethanimidamide, one can synthesize 3-(dimethylaminomethyl)-5-substituted-1,2,4-oxadiazoles. The substituent at the 5-position is determined by the choice of the acylating agent.

Mechanism of 1,2,4-Oxadiazole Formation

The reaction proceeds via a two-step mechanism:

-

O-Acylation: The amidoxime, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms an O-acylamidoxime intermediate.[7] This initial step is often carried out in the presence of a base, like pyridine, to neutralize the HCl generated.

-

Cyclodehydration: The O-acylamidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule. This step is typically promoted by heating or by using a dehydrating agent, leading to the formation of the stable 1,2,4-oxadiazole ring.[7]

Modern protocols often combine these steps into a one-pot synthesis, avoiding the isolation of the O-acylamidoxime intermediate.[5][7]

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes a general one-pot method for synthesizing a 3-(dimethylaminomethyl)-5-aryl-1,2,4-oxadiazole from 2-(dimethylamino)-N'-hydroxyethanimidamide and a substituted benzoyl chloride.

Materials:

-

2-(Dimethylamino)-N'-hydroxyethanimidamide (1.0 eq)

-

Substituted Benzoyl Chloride (1.1 eq)

-

Pyridine (dried, 3.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(dimethylamino)-N'-hydroxyethanimidamide (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Add dry pyridine (3.0 eq) to the solution, followed by the dropwise addition of the substituted benzoyl chloride (1.1 eq) over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-